molecular formula C14H23NO4 B2800728 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid CAS No. 247089-12-9

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid

Katalognummer: B2800728
CAS-Nummer: 247089-12-9
Molekulargewicht: 269.341
InChI-Schlüssel: OHJIGVFPIGCIDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid, also known by its CAS number 1363381-18-3, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C₁₄H₂₃N₁O₄
Molecular Weight 269.34 g/mol
CAS Number 1363381-18-3
MDL Number MFCD22566156
InChI Key CGBNTOUUTCHHQO-UHFFFAOYSA-N

The compound features a spirocyclic structure that contributes to its unique biological activity.

Research indicates that this compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of endocannabinoids, which have various physiological effects including analgesic and anti-inflammatory properties .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory responses, particularly through its action on chemokine receptors such as CCR3 and CCR5. These receptors are implicated in various inflammatory diseases and conditions like HIV infection and multiple sclerosis .
  • Analgesic Properties : By enhancing endocannabinoid signaling, the compound may provide analgesic effects, making it a candidate for pain management therapies.
  • Immunomodulatory Effects : The ability to regulate immune responses positions this compound as a potential therapeutic agent for autoimmune diseases and conditions characterized by excessive inflammation .

Study 1: FAAH Inhibition and Pain Relief

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 7-azaspiro[3.5]nonane, including this compound, significantly inhibited FAAH activity in vitro. The results indicated a dose-dependent increase in endocannabinoid levels, correlating with reduced pain responses in animal models .

Study 2: Chemokine Receptor Modulation

Another investigation focused on the modulation of chemokine receptors by this compound. It was found that the compound could effectively block CCR3 and CCR5 receptors, which are critical in mediating inflammatory responses and viral infections such as HIV. This suggests potential use in developing treatments for both inflammatory diseases and viral infections .

Safety Profile

The safety profile of this compound indicates potential hazards associated with its use. Hazard statements include:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.

Precautionary measures should be taken when handling this compound to minimize exposure risks .

Eigenschaften

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(10(15)11(16)17)7-5-4-6-8-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJIGVFPIGCIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.